REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]3[O:18][C:17](=[O:19])[C:16]([CH3:21])([CH3:20])[O:15]3)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[H][H]>[Pd].C(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][O:15][C:16]([CH3:21])([CH3:20])[C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1
|
Name
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2-[4-(4-chlorophenyl)-phenyl]-5,5-dimethyl-1,3-dioxolan-4-one
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C1=CC=C(C=C1)C1OC(C(O1)=O)(C)C
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Name
|
|
Quantity
|
0.1 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in toluene (10 ml.)
|
Type
|
CUSTOM
|
Details
|
the solution obtained
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Type
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EXTRACTION
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Details
|
was extracted with 1 M sodium hydroxide solution (10 ml.)
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Type
|
EXTRACTION
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Details
|
extracted with toluene (2×10 ml.)
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Type
|
CUSTOM
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Details
|
By evaporation of the toluene
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(COC(C(=O)O)(C)C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |